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Compound of Interest

Compound Name: 1-Methyl-2-propylbenzene

Cat. No.: B092723

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 1-methyl-2-propylbenzene with
its structural isomer, 1-isopropyl-2-methylbenzene, and a representative nitro-derivative, 1-
nitro-2-propylbenzene. The comparison focuses on Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into how structural
modifications influence spectral characteristics. All presented data is supported by detailed
experimental protocols for reproducibility.

Introduction

1-Methyl-2-propylbenzene is an aromatic hydrocarbon with a simple alkyl substitution pattern.
Understanding its spectroscopic signature is fundamental for identifying it in complex mixtures
and for characterizing its derivatives. This guide explores the spectral shifts and fragmentation
patterns that arise from changes in alkyl chain isomerization and the introduction of an
electron-withdrawing nitro group. Such comparisons are crucial in various research and
development fields, including synthetic chemistry, metabolomics, and drug discovery, where
precise structural elucidation is paramount.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1-methyl-2-propylbenzene and
its selected derivatives.
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Table 1: *H NMR Spectral Data (CDCls)

Compound Chemical Shift (6) ppm

~7.1 (M, 4H, Ar-H), 2.55 (t, 2H, Ar-CHz), 2.3 (s,

1-Methyl-2-propylbenzene
3H, Ar-CHs), 1.6 (m, 2H, CHz), 0.9 (t, 3H, CH3)

~7.1-7.3 (M, 4H, Ar-H), 3.2 (sept, 1H, CH), 2.3

1-Isopropyl-2-methylbenzene (o-Cymene
propy y (0-Cy ) (s, 3H, Ar-CHs), 1.2 (d, 6H, C(CHs3)2)

~7.3-7.8 (m, 4H, Ar-H), 2.8 (t, 2H, Ar-CHz), 1.6

1-Nitro-2-propylbenzene
(m, 2H, CH2), 0.9 (t, 3H, CH5)

« 13

Compound Chemical Shift (6) ppm

~140.0 (Ar-C), ~135.8 (Ar-C), ~130.2 (Ar-CH),
~129.5 (Ar-CH), ~126.0 (Ar-CH), ~125.8 (Ar-
CH), ~37.0 (Ar-CHz), ~24.5 (CHz), ~19.5 (Ar-
CHs), ~14.0 (CHs)

1-Methyl-2-propylbenzene[1]

~145.8 (Ar-C), ~135.5 (Ar-C), ~129.8 (Ar-CH),
~126.2 (Ar-CH), ~125.8 (Ar-CH), ~125.2 (Ar-

CH), ~33.5 (CH), ~24.0 (C(CHs)2), ~19.8 (Ar-

CHs)

1-Isopropyl-2-methylbenzene (o-Cymene)

~149.0 (Ar-C-NOz), ~133.0 (Ar-C), ~132.5 (Ar-
CH), ~127.0 (Ar-CH), ~126.5 (Ar-CH), ~124.0
(Ar-CH), ~31.0 (Ar-CHz), ~24.0 (CHz), ~13.8
(CHs)

1-Nitro-2-propylbenzene[2]

Table 3: Key IR Absorption Bands (cm™?)
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C-H Stretch C=C Stretch

Compound Ar-H Stretch . NO: Stretch
(Alkyl) (Aromatic)
1-Methyl-2- ~1605, 1495,
~3010-3070 ~2870-2960 N/A
propylbenzene[3] 1465
1-Isopropyl-2-
Propy ~1608, 1490,
methylbenzene ~3015-3075 ~2870-2965 1460 N/A
(o-Cymene)
~1525
1-Nitro-2- ~1610, 1480, (asymmetric),
~3020-3080 ~2875-2965
propylbenzene[2] 1450 ~1350

(symmetric)

Table 4: Mass Spectrometry (Electron lonization) - Key
Fragments (m/z)

Other Key
Compound Molecular lon (M*) Base Peak
Fragments
1-Methyl-2- 91 ([C7H7]*, tropylium
Y 134 105 ([M-C:Hs]*) 91 ([CHT*, tropy
propylbenzene[1] ion)
1-Isopropyl-2-
Propy 91 ([C7H7]*, tropylium
methylbenzene (o- 134 119 ([M-CHs]*) on)
ion
Cymene)
1-Nitro-2- 91 ([C7H7]*), 77
165 119 ([M-NO2]%)
propylbenzene[2] ([CeHs]*)

Experimental Protocols

Detailed methodologies are provided to ensure the reproducibility of the presented
spectroscopic data.

NMR Spectroscopy
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Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.

'H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.
Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

13C NMR Spectroscopy: Carbon-13 NMR spectra were obtained on the same 400 MHz
spectrometer operating at a frequency of 100 MHz. Spectra were acquired with a spectral
width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans. Proton
decoupling was applied during the acquisition.

FT-IR Spectroscopy

Sample Preparation: A thin film of the neat liquid sample was prepared between two
potassium bromide (KBr) plates.

Data Acquisition: Infrared spectra were recorded using a Fourier Transform Infrared (FT-IR)
spectrometer. Each spectrum was an average of 32 scans with a resolution of 4 cm=1. The
data was collected over a range of 4000 to 400 cm~1. A background spectrum of the clean

KBr plates was recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Samples were diluted to a concentration of 1 mg/mL in
dichloromethane.

Instrumentation and Conditions: A gas chromatograph coupled to a mass spectrometer was
used for the analysis. A 30 m x 0.25 mm i.d. capillary column with a 0.25 pm film thickness
(5% phenyl-methylpolysiloxane) was employed. The oven temperature was programmed
from an initial temperature of 60°C (held for 2 min) to 250°C at a rate of 10°C/min. Helium
was used as the carrier gas at a constant flow rate of 1 mL/min. The injector temperature
was set to 250°C, and the transfer line temperature was 280°C. Mass spectra were acquired
in electron ionization (El) mode at 70 eV, scanning from m/z 40 to 400.

Visualization of Experimental Workflow
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The following diagrams illustrate the logical flow of the spectroscopic analysis process.
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Caption: General workflow for the spectroscopic analysis of chemical compounds.

Discussion
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The spectroscopic data presented reveals distinct differences between 1-methyl-2-
propylbenzene and its derivatives, which can be rationalized based on their molecular
structures.

e 1H and 3C NMR: The isomerization of the propyl to an isopropyl group in o-cymene results in
a significant upfield shift of the benzylic proton signal, appearing as a septet, and the
appearance of a doublet for the six equivalent methyl protons. The introduction of the
electron-withdrawing nitro group in 1-nitro-2-propylbenzene causes a general downfield shift
of the aromatic proton signals due to deshielding. In the 33C NMR spectra, the carbon
attached to the nitro group is significantly deshielded.

» IR Spectroscopy: The IR spectra of all three compounds show characteristic absorptions for
aromatic C-H and C=C bonds. The most notable difference is the presence of strong
asymmetric and symmetric stretching bands for the nitro group in 1-nitro-2-propylbenzene,
which are absent in the other two compounds.

e Mass Spectrometry: The mass spectra show distinct fragmentation patterns. 1-Methyl-2-
propylbenzene preferentially loses an ethyl radical to form a stable benzylic cation at m/z
105. In contrast, o-cymene loses a methyl radical, resulting in a base peak at m/z 119. For 1-
nitro-2-propylbenzene, the loss of the nitro group is a dominant fragmentation pathway,
leading to a base peak at m/z 119. All three compounds show a significant peak at m/z 91,
corresponding to the formation of the tropylium ion, a common fragment for alkylbenzenes.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide complementary information that
allows for the unambiguous differentiation of 1-methyl-2-propylbenzene from its isomer and
its nitro-derivative. The observed spectral differences are consistent with the structural
variations, highlighting the power of these analytical methods in chemical characterization. This
guide serves as a valuable resource for researchers and professionals who rely on
spectroscopic data for structural elucidation and compound identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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